![molecular formula C17H14N4OS2 B2429190 1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1795089-61-0](/img/structure/B2429190.png)
1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea” is a nitrogen- and sulfur-containing heterocyclic compound . It’s part of a class of compounds that have shown significant bioactive properties .
Synthesis Analysis
The synthesis of this compound involves the construction of imidazo[2,1-b]thiazines and their hydrogenated analogs . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .Molecular Structure Analysis
The molecular structure of this compound includes a free NH group, a carbonyl moiety, and a lactone group . These groups increase the polarity of the molecule, which can promote solubility and improve binding affinity by forming H-bonds .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include the formation of E and Z isomers . The N=CH double bond restricts rotation, leading to the formation of these isomers .Scientific Research Applications
Anticancer Properties
Research has shown that derivatives of imidazo[2,1-b]thiazole, including compounds similar to 1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea, exhibit potential anticancer properties. For instance, a study by Potikha and Brovarets (2020) revealed that certain compounds within this chemical class demonstrate a moderate ability to suppress the growth of kidney cancer cells, with varying effects on other cancer cell lines such as prostate, colon cancer, and leukemia (Potikha & Brovarets, 2020).
Antimicrobial Activity
Imidazo[2,1-b]thiazole derivatives have also been studied for their antimicrobial properties. A research conducted by Shankerrao et al. (2017) synthesized several imidazothiazole derivatives and found them to have promising antimicrobial activities (Shankerrao, Bodke, & Santoshkumar, 2017).
Aldose Reductase Inhibitory Effect
Further, these compounds have been evaluated for their aldose reductase inhibitory effect, which is relevant in the management of complications related to diabetes. A study by Güzeldemirci et al. (2018) synthesized and tested various derivatives for this effect, finding some to have notable inhibitory activity (Güzeldemirci, Cimok, Daş-Evcimen, & Sarıkaya, 2018).
Anti-Inflammatory Properties
Additionally, these molecules have been explored for their anti-inflammatory properties. For example, research conducted by Shahrasbi et al. (2018) synthesized imidazo[2,1-b]thiazole analogs and found them to be selective inhibitors of the COX-2 enzyme, suggesting their potential as anti-inflammatory agents (Shahrasbi, Azami Movahed, Ghorban Dadras, Daraei, & Zarghi, 2018).
Herbicidal Applications
Interestingly, this class of compounds has also been investigated for herbicidal applications. A study by Ohta et al. (2010) demonstrated that sulfonylurea compounds with an imidazo[2,1-b]thiazole moiety had potent herbicidal activity and good selectivity towards rice plants (Ohta, Itoh, Yamada, Masumoto, Yoshikawa, & Ishida, 2010).
Mechanism of Action
While the exact mechanism of action for this compound is not specified in the available resources, similar compounds have shown significant activity against Mycobacterium tuberculosis . They have also been found to inhibit Trypanosoma brucei 427 with good metabolic stability and excellent cell permeability .
Future Directions
The future directions for this compound could involve further exploration of its bioactive properties. For instance, similar compounds have been actively studied as electroluminescent materials for OLED devices . Additionally, the search for new anti-mycobacterial agents has revealed the importance of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives .
properties
IUPAC Name |
1-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c22-16(18-10-12-4-3-8-23-12)19-14-6-2-1-5-13(14)15-11-21-7-9-24-17(21)20-15/h1-9,11H,10H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUBZIVGZFICIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride](/img/structure/B2429107.png)
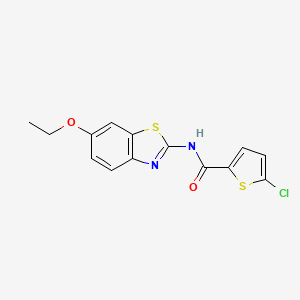
![N-(2-hydroxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2429112.png)
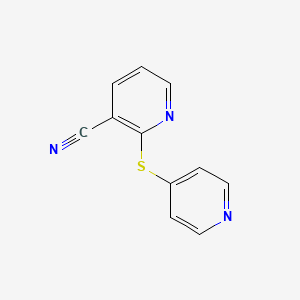
![1'H-spiro[cyclohexane-1,2'-quinazoline]-4'-thiol](/img/structure/B2429115.png)
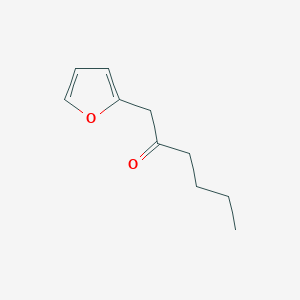
![ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate](/img/structure/B2429118.png)
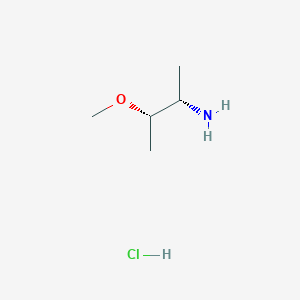


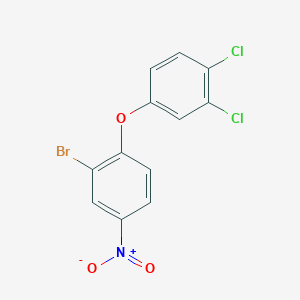
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2429125.png)
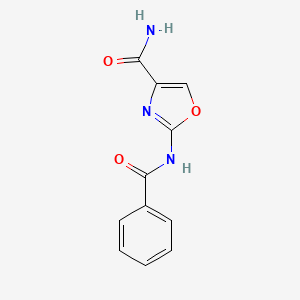
![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2429129.png)